molecular formula C13H16O B11907805 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- CAS No. 68738-94-3

2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl-

Cat. No.: B11907805
CAS No.: 68738-94-3
M. Wt: 188.26 g/mol
InChI Key: HJLINOOPKOQYJI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 2-naphthaldehyde in the presence of a catalyst such as palladium on carbon under high pressure and temperature conditions . The reaction typically proceeds as follows:

    Hydrogenation: 2-naphthaldehyde is subjected to hydrogenation using as a catalyst.

    Methylation: The resulting product is then methylated using in the presence of a base such as .

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form using oxidizing agents such as or .

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, , using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- can be compared with other similar compounds such as:

    2-Naphthalenecarboxaldehyde: Lacks the hydrogenation and methylation present in the octahydro-8,8-dimethyl derivative.

    Octahydro-8,8-dimethylnaphthalene: Lacks the aldehyde functional group.

    2-Naphthalenemethanol: Contains a hydroxyl group instead of an aldehyde group.

The uniqueness of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- lies in its fully hydrogenated naphthalene ring system with specific methyl and aldehyde substitutions, which confer distinct chemical and biological properties .

Properties

CAS No.

68738-94-3

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

8,8-dimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde

InChI

InChI=1S/C13H16O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

HJLINOOPKOQYJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=C(C=C2)C=O)C

Origin of Product

United States

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